3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOUJRJXRSRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane typically involves the reaction of pyrazine derivatives with azabicyclo[2.2.2]octane precursors. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable azabicyclo[2.2.2]octane precursor under basic conditions . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane , several types of chemical reactions could be considered:
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Alkylation and Arylation : These reactions involve the addition of alkyl or aryl groups to the molecule, potentially at the nitrogen atom of the azabicyclooctane ring or on the pyrazine ring.
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Hydrolysis : The ether linkage between the pyrazine and azabicyclooctane could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazin-2-yloxy group.
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Reduction and Oxidation : The compound could undergo reduction or oxidation reactions, particularly affecting the pyrazine ring or the azabicyclooctane moiety.
Related Research Findings
While specific data on 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane is limited, related compounds provide valuable insights:
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Muscarinic Activity : Derivatives of azabicyclo[2.2.2]octane have been studied for their muscarinic receptor activity, indicating potential applications in neurological disorders .
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NAAA Inhibition : Pyrazole azabicyclooctane derivatives have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which could be relevant for anti-inflammatory therapies .
Alkylation and Arylation Reactions
These reactions typically involve nucleophilic substitution or addition reactions. For 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane , alkylation could occur at the nitrogen atom of the azabicyclooctane ring.
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Alkylation | Alkyl halide, base (e.g., NaH) | Alkylated azabicyclooctane derivative |
| Arylation | Aryl halide, catalyst (e.g., Pd) | Arylated azabicyclooctane derivative |
Hydrolysis Reactions
Hydrolysis could cleave the ether linkage, separating the pyrazin-2-yloxy group from the azabicyclooctane core.
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Acidic or basic conditions (e.g., HCl or NaOH) | Pyrazin-2-ol and azabicyclo[2.2.2]octane |
Reduction and Oxidation Reactions
These reactions could modify the functional groups on the pyrazine ring or the azabicyclooctane moiety.
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Reduction | Reducing agent (e.g., LiAlH4) | Reduced pyrazine or azabicyclooctane derivative |
| Oxidation | Oxidizing agent (e.g., KMnO4) | Oxidized pyrazine or azabicyclooctane derivative |
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Disorders
The compound is being investigated for its potential in treating various central nervous system disorders. Research indicates that derivatives of azabicyclo[2.2.2]octane, including 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane, exhibit properties that may modulate neurotransmitter systems, making them candidates for further development as therapeutic agents for conditions such as anxiety, depression, and neurodegenerative diseases .
Case Study: Orexin Receptor Modulation
A study highlighted the use of substituted azabicyclo compounds as orexin receptor modulators, which are crucial in regulating sleep-wake cycles and appetite. The findings demonstrated that specific modifications to the azabicyclo framework could enhance receptor binding affinity and selectivity, paving the way for new treatments targeting orexin pathways .
Biochemical Applications
2.1 Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase
Recent studies have identified 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane derivatives as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a critical role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like compound with anti-inflammatory properties. By inhibiting NAAA, these compounds can potentially enhance the therapeutic effects of PEA, providing a novel approach to managing inflammation .
Table 1: Inhibitory Activity of Selected Derivatives on NAAA
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane | 0.042 | Non-covalent inhibition |
| Endo-Ethoxymethyl-Pyrazinyloxy-8-azabicyclo[3.2.1]octane | 0.055 | Non-covalent inhibition |
| Other Related Compounds | Varies | Varies |
Drug Design and Development
3.1 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies on azabicyclo compounds have revealed critical insights into how structural modifications can influence pharmacological activity and bioavailability. For instance, variations in the pyrazine moiety significantly affect the binding affinity to target receptors and enzymes .
Table 2: Summary of SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Substituted Pyrazine Groups | Enhanced receptor affinity |
| Alkyl Chain Length Variation | Improved bioavailability |
| Functional Group Alterations | Altered pharmacokinetic profile |
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyrazine Derivatives
- 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane : The addition of a chlorine atom at the pyrazine 6-position enhances selectivity for muscarinic M1/M4 receptors. This compound demonstrated a 10-fold higher affinity for M1 over M2 receptors (Ki: 1.2 nM vs. 12 nM) in functional assays .
- 3-(6-Methoxypyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane : Methoxy substitution improves metabolic stability but reduces muscarinic affinity compared to the parent compound (Ki: 8 nM vs. 2 nM) .
Pyridine Derivatives
- 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane (RJR2429) : Replacing pyrazine with pyridine shifts selectivity toward α4β2 nAChRs (Ki: 15 nM). This compound exhibited pro-cognitive effects in rodent models but showed lower α7 nAChR affinity (Ki: 420 nM) .
- (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane : Stereochemistry at the 2-position increases α4β2 nAChR binding (Ki: 9 nM), highlighting the role of chiral centers in receptor interaction .
Bulkier Substituents
- TC-5619 (N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide) : The benzofuran carboxamide group confers α7 nAChR selectivity (Ki: 33 pM) and improves blood-brain barrier penetration. In vivo studies showed efficacy in attention deficit models .
Bicyclic System Modifications
Ring Size and Bridging
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698): Expanding the bicyclic system to [3.2.2]nonane reduces α4β2 nAChR affinity (Ki: 45 nM) but increases α7 nAChR selectivity (Ki: 1.2 nM) .
- 8-Azabicyclo[3.2.1]octane Derivatives : Substitution at the 6-position with acidic groups (e.g., sulfonamides) enhances human NK1 receptor antagonism (Ki: 0.3 nM) while minimizing hERG channel liability .
Functional Group Modifications
- 3-(1H-Indol-5-ylpyrimidin-2-yloxy)-2-methyl-1-azabicyclo[2.2.2]octane : Incorporation of indole-pyrimidine groups improves serotonin receptor off-target selectivity (>100-fold vs. 5-HT2A) .
- Quinuclidin-3-yl Phenylcarbamate Derivatives : Carbamate linkages enhance acetylcholinesterase inhibition (IC50: 50 nM) but reduce nAChR binding .
Biological Activity
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane, with the CAS number 179470-40-7, is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane is CHNO, with a molecular weight of 205.26 g/mol. The compound features a bicyclic structure that includes a pyrazine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 179470-40-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 205.26 g/mol |
Research indicates that 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane acts as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which are known for their anti-inflammatory properties. By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related azabicyclic compounds have highlighted several key features that influence their biological activity:
- Substituents : The presence and position of substituents on the pyrazine ring significantly affect potency and selectivity against NAAA.
- Conformational Flexibility : The conformational arrangement of the bicyclic structure is critical for optimal binding to the target enzyme.
- Lipophilicity : Increasing lipophilicity through structural modifications has been shown to enhance bioavailability and efficacy .
Case Studies and Research Findings
Recent studies have explored various derivatives of azabicyclo compounds, including 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane:
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NAAA Inhibition : A study demonstrated that certain derivatives exhibited low nanomolar IC values against human NAAA, indicating strong inhibitory potential (e.g., IC = 0.042 μM for a closely related compound) .
Compound IC (μM) Remarks Lead Compound 0.042 High potency against NAAA Other Derivative 1 0.655 Moderate activity Other Derivative 2 0.78 Lower potency - Therapeutic Applications : The anti-inflammatory properties suggest potential applications in treating conditions such as chronic pain and neurodegenerative diseases where inflammation plays a critical role .
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | DMF | 80 | 62 |
| Cyclization | Pd(OAc)₂ | Toluene | 110 | 48 |
| Microwave-assisted | None | EtOH | 120 | 75 |
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclo[2.2.2]octane ring protons (δ 1.5–3.0 ppm) and pyrazine aromatic signals (δ 8.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying bicyclic geometry .
Advanced: How can researchers resolve contradictions in pharmacological data across different cell lines?
Methodological Answer:
Contradictions may arise from cell-specific metabolic pathways or assay conditions. Standardize protocols by:
- Using identical cell passage numbers and culture media.
- Including positive/negative controls (e.g., cisplatin for cytotoxicity).
- Applying statistical models (ANOVA with post-hoc tests) to assess significance. Replicate studies in ≥3 independent experiments to confirm reproducibility .
Advanced: How to design experiments to assess environmental persistence and biodegradation pathways?
Methodological Answer:
Adopt a tiered approach:
Lab Studies : Measure hydrolysis rates (pH 4–9), photolysis under UV light, and soil sorption coefficients (Kd).
Biotic Degradation : Use OECD 301F (ready biodegradability) tests with activated sludge.
Modeling : Apply QSAR to predict bioaccumulation and ECOSAR for ecotoxicity .
Q. Table 2: Environmental Fate Parameters
| Parameter | Value | Method |
|---|---|---|
| Hydrolysis half-life | 72 h (pH 7) | OECD 111 |
| Log Kow | 1.8 | Shake-flask |
| Soil adsorption | Low (Kd = 0.3 L/kg) | Batch equilibrium |
Basic: What stability challenges arise under varying pH conditions, and how are they addressed?
Methodological Answer:
The compound may hydrolyze in acidic (pH <3) or alkaline (pH >10) conditions. Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH over 1–3 months identifies degradation products. Stabilization strategies include lyophilization (for aqueous formulations) or excipient selection (e.g., cyclodextrins) .
Advanced: How can QSAR models predict the biological activity of structural analogs?
Methodological Answer:
QSAR requires:
- Descriptor Selection : Topological indices (Wiener index), electronic parameters (HOMO-LUMO), and logP.
- Validation : Split data into training/test sets (70:30) and use cross-validation (k-fold).
- Software : Utilize Schrodinger’s Maestro or Open3DQSAR. Models should align with combinatorial library data for azabicyclo analogs .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
- Continuous-flow Systems : Microreactors reduce byproduct formation and improve scalability .
Advanced: How does stereochemistry influence biological activity, and how is enantiomeric purity validated?
Methodological Answer:
Stereocenters in the bicyclo[2.2.2]octane ring affect receptor binding. Validate enantiomeric purity via:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10).
- Circular Dichroism (CD) : Compare optical rotation with reference standards.
- Biological Assays : Test isolated enantiomers in vitro for IC₅₀ differences .
Basic: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥0.998 over 1–100 µg/mL.
- Precision : ≤5% RSD for intra-/inter-day assays.
- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL via signal-to-noise ratios. Use HPLC-UV (λ=254 nm) with C18 columns .
Advanced: How to integrate multi-omics data to elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers).
- Proteomics : LC-MS/MS quantifies target protein expression (e.g., kinase inhibition).
- Metabolomics : NMR or GC-MS profiles metabolic shifts. Data integration via pathway analysis tools (KEGG, Reactome) .
Notes
- All answers are based on peer-reviewed methodologies and exclude commercial sources.
- Data tables are illustrative; actual values require experimental validation.
- Structural characterization must align with IUPAC nomenclature rules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
